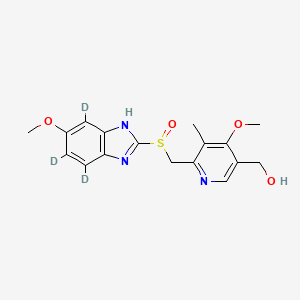
5-Hydroxy Omeprazole-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy Omeprazole-D3 is a deuterium-labeled form of 5-Hydroxy Omeprazole, which is a primary metabolite of Omeprazole. Omeprazole is a well-known proton pump inhibitor used to treat gastroesophageal reflux disease and peptic ulcers by inhibiting gastric acid secretion . The deuterium labeling in this compound enhances its stability and allows for its use in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Omeprazole-D3 involves the incorporation of deuterium atoms into the 5-Hydroxy Omeprazole molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions
5-Hydroxy Omeprazole-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and transformation into other metabolites .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products are important for understanding the compound’s metabolism and its effects on biological systems .
科学研究应用
5-Hydroxy Omeprazole-D3 is widely used in scientific research due to its stability and deuterium labeling. Its applications include:
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Omeprazole.
Medicine: Investigated for its potential therapeutic effects and its role in inhibiting gastric acid secretion.
Industry: Utilized in the development of new proton pump inhibitors and other related pharmaceuticals.
作用机制
相似化合物的比较
Similar Compounds
5-Hydroxy Omeprazole: The non-deuterated form of 5-Hydroxy Omeprazole-D3, which is also a primary metabolite of Omeprazole.
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole Sulfone: Another metabolite of Omeprazole, formed through oxidation.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for its use as a reference standard in analytical studies. This labeling also provides insights into the metabolic pathways and pharmacokinetics of Omeprazole, making it a valuable tool in scientific research .
属性
分子式 |
C17H19N3O4S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
[4-methoxy-5-methyl-6-[(4,5,7-trideuterio-6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i4D,5D,6D |
InChI 键 |
CMZHQFXXAAIBKE-WVALGTIDSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO)[2H])OC)[2H] |
规范 SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


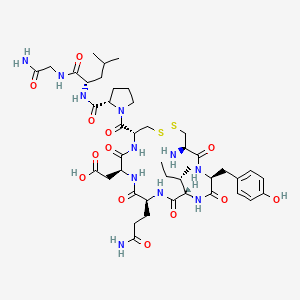
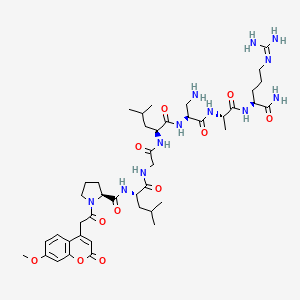

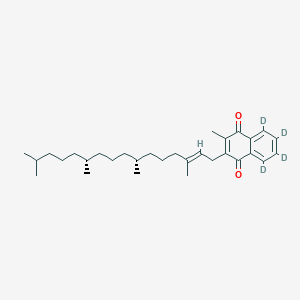
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)

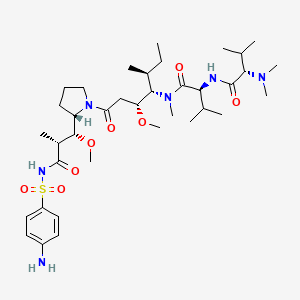
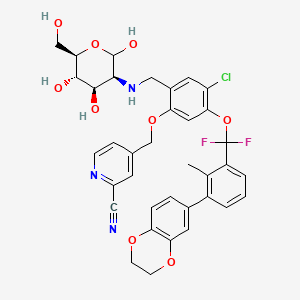
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
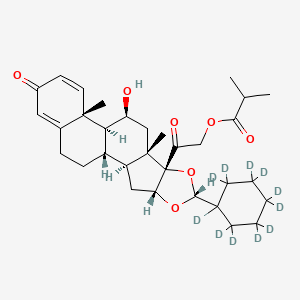
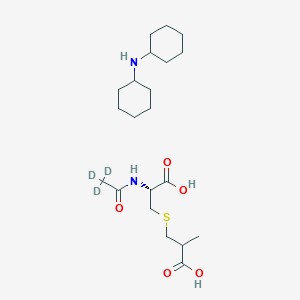
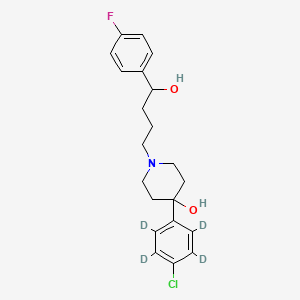
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
